Diphenylsilanediol

Descripción

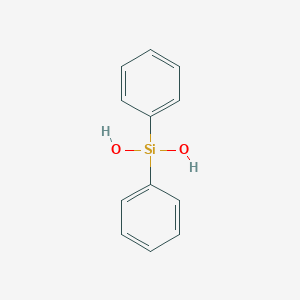

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dihydroxy(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLFKUHHDPMQFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29226-39-9, 186972-90-7 | |

| Record name | Diphenylsilanediol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(diphenylsilylene)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186972-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061340 | |

| Record name | Diphenylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | Diphenylsilanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-42-2 | |

| Record name | Diphenylsilanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylsilanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylsilanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanediol, 1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylsilanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLSILANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36X37P8NBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Diphenylsilanediol

Established Synthetic Pathways for Diphenylsilanediol Elucidation

The most common synthetic routes to this compound involve the hydrolysis of precursors containing hydrolyzable groups bonded to the diphenylsilyl moiety.

Controlled Hydrolysis of Dichlorodiphenylsilane (B42835)

Controlled hydrolysis of dichlorodiphenylsilane (Ph₂SiCl₂) is a widely employed method for synthesizing this compound. chemicalbook.comguidechem.comwikipedia.org This reaction involves the replacement of the chlorine atoms bonded to the silicon atom with hydroxyl groups from water. guidechem.com

The reaction can be represented by the following simplified equation:

Ph₂SiCl₂ + 2H₂O → Ph₂Si(OH)₂ + 2HCl

This hydrolysis typically occurs in the presence of water, often mixed with organic solvents like alcohols or aromatic solvents. google.com A significant byproduct of this reaction is hydrochloric acid (HCl). google.com The presence of HCl can catalyze undesirable side reactions, such as the condensation of this compound to form oligomeric or polymeric siloxanes. wikipedia.orggoogle.com

Various strategies are employed to mitigate the effects of the generated HCl and improve the yield and purity of this compound. These include:

Using acid acceptors: Adding a base, such as aniline, pyridine, sodium bicarbonate, or potassium bicarbonate, to the reaction mixture can neutralize the produced HCl as it is formed. chemicalbook.comgoogle.comoup.com This helps to maintain a less acidic environment, minimizing side reactions.

Controlling reaction conditions: Carefully controlling parameters such as temperature, reaction time, and the rate of addition of reactants can influence the outcome. google.com For instance, slow addition of dichlorodiphenylsilane to water with adequate agitation can help to repress the formation of higher molecular weight products. google.com

Utilizing specific solvent systems: The choice of solvent or solvent mixture can impact the reaction rate and the solubility of the product and byproducts. Mixtures of water, alcohol, and aromatic solvents have been used. google.com Acetone has been employed as a solvent to dissolve the crude this compound, followed by neutralization and precipitation. google.com

Direct hydrolysis in alkaline solution: Hydrolysis of dichlorodiphenylsilane can also be carried out directly in an aqueous solution of a base, such as sodium hydroxide (B78521). google.com However, maintaining a stable concentration of the base can be challenging due to the continuous release of HCl. google.com

Research findings highlight the importance of these controlled conditions. For example, one method describes hydrolyzing dichlorodiphenylsilane in water, dissolving the crude product (contaminated with HCl) in acetone, and then neutralizing the solution to a pH of 5.5 to 6.8 using sodium or potassium bicarbonate. google.com This process yielded this compound with good purity, preventing undesirable condensation to higher molecular weight fluids. google.com Another method using direct hydrolysis in a sodium hydroxide solution achieved a product yield of 92% at a reaction temperature of 0-2°C, although maintaining a stable alkali concentration was noted as a difficulty. google.com

Alternative Synthetic Approaches (e.g., from Diphenylsilane)

While the hydrolysis of dichlorodiphenylsilane is a primary route, this compound can also be synthesized through alternative methods, such as starting from diphenylsilane (B1312307) (Ph₂SiH₂). chemicalbook.cominnospk.comalfa-chemistry.com

One reported method involves the reaction of diphenylsilane with sulfuric acid. chemicalbook.comalfa-chemistry.combiosynth.com This approach offers a different chemical transformation to introduce the hydroxyl groups onto the silicon atom.

Another alternative involves the hydrolysis of diphenyldialkoxysilanes, such as diphenyldimethoxysilane or diphenyldiethoxysilane. google.com This hydrolysis can be carried out in the presence of an acid catalyst and deionized water in an organic solvent like a ketone or ether (e.g., acetone, methyl ethyl ketone, or tetrahydrofuran). google.com Heating the mixture to 55-65°C under reflux for several hours, followed by cooling, aging, filtration, and rotary evaporation, can yield this compound. google.com This method, using diphenyldialkoxysilane, is reported to achieve a high conversion rate and product content, effectively avoiding the introduction of chloride ions present in the dichlorosilane (B8785471) route. google.com

Research has also explored the oxidation of silyl (B83357) hydrides as a route to silanols. wikipedia.org While general examples are given for R₃Si-H, the principle could potentially be applied to diphenylsilane under appropriate oxidative conditions, although specific detailed procedures for this compound synthesis via direct oxidation of diphenylsilane were not extensively detailed in the search results beyond the reaction with sulfuric acid.

Synthesis and Characterization of Diphenylsilanediolates as Reactive Intermediates

Diphenylsilanediolates, which are anionic species formed by the deprotonation of the hydroxyl groups of this compound, serve as important reactive intermediates in various reactions, particularly in the synthesis of silicone polymers.

The deprotonation of this compound can be achieved by reaction with a strong base, such as an alkali metal (e.g., potassium) or an organolithium reagent (e.g., diphenylmethyllithium). wiley-vch.depsu.educapes.gov.br For example, dilithium (B8592608) diphenylsilanediolate (DLDPS) can be prepared by the deprotonation of this compound with diphenylmethyllithium. psu.edu Similarly, dipotassium (B57713) diphenylsilanediolate (Ph₂Si(OK)₂) has been synthesized by reacting this compound with potassium in a mixture of tetrahydrofuran (B95107) (THF) and benzene. wiley-vch.decapes.gov.br

These silanediolate species are highly reactive nucleophiles. They are frequently used as initiators in the anionic ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄). capes.gov.brrsc.org The silanediolate initiates the polymerization by attacking the strained cyclic siloxane monomer, leading to the formation of linear polysiloxane chains with silanolate end groups. capes.gov.br

Characterization of these intermediates often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR and ²⁹Si NMR) to confirm their structure and purity. rsc.org

Derivatization Strategies Utilizing the this compound Core

The presence of two reactive hydroxyl (silanol) groups on the silicon atom in this compound makes it a versatile building block for the synthesis of a wide range of organosilicon compounds and polymers. These hydroxyl groups can undergo various reactions, including condensation, silylation, and reactions with organic functional groups.

Key derivatization strategies utilizing the this compound core include:

Condensation Reactions: this compound readily undergoes self-condensation, eliminating water to form siloxane (Si-O-Si) linkages. wikipedia.org This can lead to the formation of linear polysiloxanes or cyclic siloxanes, depending on the reaction conditions and the presence of catalysts. guidechem.com Controlled condensation is crucial in the synthesis of phenyl silicone oils, resins, and rubbers. chemicalbook.comguidechem.com

Reaction with Organochlorosilanes: The silanol (B1196071) groups can react with organochlorosilanes, forming Si-O-Si bonds and releasing HCl. For instance, the reaction of this compound with dichlorodimethylsilane (B41323) can be used in the synthesis of strictly alternating siloxane copolymers. unisa.edu.au

Reaction with Alcohols and Alkoxysilanes: Transesterification or condensation reactions can occur with alcohols or alkoxysilanes, forming Si-O-C or Si-O-Si bonds, respectively. This compound has been used in sol-gel reactions with alkoxysilanes like 3-methacryloxypropyltrimethoxysilane to synthesize hybrid materials. sol-gel.net

Reaction with Metal Compounds: The silanol groups can react with metal compounds, such as metal alkoxides or metal halides, to form metal-siloxy linkages (Si-O-M). For example, this compound reacts with n-butyl titanate to form a spiro compound containing Ti-O-Si bonds. acs.org

Reaction with Organic Functional Groups: The hydroxyl groups can participate in reactions with various organic functional groups. For instance, the hydroxyl groups of this compound can react with epoxy groups in epoxy resins, leading to grafting and crosslinking, which can modify the properties of the resin. webofproceedings.org this compound can also act as a coupling agent or crosslinker in adhesives and sealants. innospk.com

Detailed research findings illustrate these derivatization reactions. In the context of modifying epoxy resins, FTIR analysis has shown the formation of Si-O-C bonds, indicating the reaction between the silanol groups of this compound and the epoxy resin. webofproceedings.org Another study demonstrated the reaction of this compound with boric acid to obtain polyborosiloxanes with varying Si:B ratios. mdpi.com These examples highlight the versatility of the this compound core in creating diverse silicon-containing materials.

Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂Si | nih.govchemimpex.comfishersci.fi |

| Molecular Weight | 216.31 g/mol | nih.govchemimpex.comfishersci.fi |

| Appearance | White crystalline solid or powder | chemicalbook.comchemimpex.comwikipedia.org |

| Melting Point | 144-147 °C (with decomposition) | chemicalbook.comchemimpex.comwikipedia.org |

| Boiling Point | 353°C at 760 mmHg or 360°C at 760 mmHg | chemicalbook.cominnospk.comchemicalbook.com |

| Density | 0.87 g/mL at 25 °C or 1.255 g/cm³ | chemicalbook.comwikipedia.orgalfa-chemistry.com |

| Water Solubility | Reacts or soluble in water | chemicalbook.cominnospk.comchemicalbook.com |

Chemical Reactivity, Reaction Mechanisms, and Catalytic Activities of Diphenylsilanediol

Fundamental Condensation Reactions and Oligomerization Pathways

The condensation of silanols is a fundamental reaction in silicon chemistry, leading to the formation of siloxane (Si-O-Si) bonds. wikipedia.org This process is central to the synthesis of silicone polymers.

Formation of Linear and Cyclic Siloxane Oligomers

The condensation of diphenylsilanediol can result in the formation of both linear and cyclic siloxane oligomers. wikipedia.orgresearchgate.net The type and distribution of products are influenced by reaction conditions and the presence of catalysts. For instance, the hydrolysis of difunctional halosilanes like dimethyldichlorosilane yields a mixture of linear and cyclic oligomers, with the percentages depending on the reaction conditions. vt.edu Similarly, this compound oligomers are synthesized by its condensation under catalytic conditions. researchgate.net These linear oligomers are important raw materials for synthesizing crosslinking agents. researchgate.net Studies have identified linear dimeric, trimeric, and tetrameric species as products of this compound condensation. researchgate.net Cyclic siloxane oligomers, such as octaphenylcyclotetrasiloxane (B1329330) ((Ph₂SiO)₄), are also significant products. deakin.edu.auacs.orgresearchgate.netresearchgate.net

Mechanistic Studies of Condensation Processes

Mechanistic studies of silanediol (B1258837) condensation reveal that the process can be influenced by factors such as the presence of water and catalysts. For example, in the sol-gel reaction involving this compound and 3-methacryloxypropyltrimethoxysilane, the presence of water released from a catalyst can modify the reaction pathway. sol-gel.netnih.gov The condensation between a silanediol hydroxyl and an alkoxysilane methoxy (B1213986) group is a key step in some reactions. sol-gel.netnih.gov

Research indicates that the condensation of silanediols can proceed through different pathways depending on the catalyst and conditions. Organostannoxane catalysis, for instance, can lead to the involvement of stannasiloxane rings as intermediates in the condensation of this compound to form cyclo-(Ph₂SiO)₄. acs.org The driving force for some of these reactions is attributed to the release of ring strain in intermediate structures. deakin.edu.auresearchgate.netresearchgate.net

Studies using techniques like 29Si NMR spectroscopy have investigated the influence of various catalysts on the condensation rate of this compound. researchgate.net The activity of metal alkoxides and other additives has been explored, showing variations in their effectiveness. researchgate.net

Catalytic Roles of this compound and its Derivatives

This compound and its derivatives have demonstrated catalytic activity in various chemical transformations.

This compound as a Catalyst in Organic Transformations

This compound itself can act as a versatile catalyst with high thermal and chemical stability. alfa-chemistry.combiosynth.com It has been shown to be efficient in facilitating the synthesis of hydrocarbons from hydrogen fluoride (B91410) and hydrochloric acid, potentially by lowering the activation energy of these reactions. alfa-chemistry.combiosynth.com

Furthermore, silanediols, including diphenyl-substituted versions, have been recognized as metal-free organocatalysts for addition reactions. acs.org They can utilize hydrogen bonding to activate organic molecules. acs.org Research has shown that the acidity and catalytic activity of silanediols can be tuned by controlling steric crowding around the hydroxyl groups and introducing electron-withdrawing substituents. acs.org this compound has been compared to other silanediols and conventional organocatalysts in terms of its effectiveness in certain reactions. acs.org

Organostannoxane Catalysis in Silanediol Condensation

Organostannoxanes are known to effectively catalyze the condensation of this compound. deakin.edu.auacs.orgresearchgate.netresearchgate.net Small amounts of bis(diphenylhydroxystannyl)methane, for instance, can catalyze the condensation of Ph₂Si(OH)₂ to yield cyclo-(Ph₂SiO)₄ under mild conditions. deakin.edu.auacs.orgresearchgate.netresearchgate.net This catalysis can proceed via the formation of stannasiloxane rings as intermediates. acs.orgacs.org The reaction of the organostannoxane with this compound in stoichiometric ratios can quantitatively yield specific stannasiloxane ring structures. deakin.edu.auacs.orgacs.org

Data on the catalytic activity of bis(diphenylhydroxystannyl)methane in the condensation of this compound to cyclo-(Ph₂SiO)₄:

| Catalyst Amount | Product | Yield | Conditions |

| Small amounts | cyclo-(Ph₂SiO)₄ | Good | Mild |

| Stoichiometric with Ph₂Si(OH)₂ | Stannasiloxane Ring (1) | Quantitative | Not specified |

Based on data from references deakin.edu.auacs.orgresearchgate.netresearchgate.netacs.org.

Catalytic Applications in Polymer Modification

This compound is utilized as a modified intermediate in the production of various polymers, including polyurethane resin, epoxy resin, acrylic resin, PP, PET, and PE. made-in-china.com This modification can impart properties such as high and low-temperature resistance, radiation resistance, and aging resistance. made-in-china.com

In the synthesis of silicone-modified epoxy resins, this compound has been used as a raw material with stannic caprylate (SnOct) as a catalyst. webofproceedings.org This modification can improve the salt spray resistance and mechanical properties of the resulting resin. webofproceedings.org The use of SnOct has been found to be relatively environment-friendly, with strong catalytic activity and lower cost compared to other catalysts like dibutyltin (B87310) dilaurate (DBTDL). webofproceedings.org

This compound can also be used to produce silicone resin or inorganic-organic silicone polymers through condensation reactions, leading to materials with good mechanical and thermal properties. made-in-china.com The incorporation of diphenylsiloxane groups into polymers like polyimidesiloxane (PIS) can improve compatibility and allow for manipulation of thermal and mechanical properties. nih.gov

This compound has been employed as a core component in the synthesis of phosphorus-containing dendrimers, which can have applications in catalysis.

Furthermore, this compound has been used in the synthesis of polyborosiloxanes (PBS) through reactions with boric acid. mdpi.com

The particles in catalyst components for Ziegler-Natta catalysts used in alpha-olefin polymerization can have the shape of this compound used in their preparation, leading to polymers with specific morphologies. google.com

Reactivity in Polycondensation and Polymerization Processes

This compound is a crucial monomer and modifier in various polycondensation and polymerization processes, particularly in the synthesis of silicone polymers and the modification of organic resins chemimpex.comtechemi.com. Its ability to form stable siloxane bonds allows for the creation of polymers with enhanced thermal stability, chemical resistance, and mechanical properties chemimpex.comtechemi.comresearchgate.netnih.gov.

Polycondensation of this compound, often with other silanes or siloxanes, is a primary route to synthesize polysiloxanes cymitquimica.comchemimpex.comlew.ro. This process involves the removal of small molecules, such as water, as siloxane bonds are formed europa.eu. The degree of condensation and the resulting polymer structure (linear or cyclic) can be influenced by factors such as monomer concentration, pH, temperature, and the presence of catalysts europa.eu. For instance, in the presence of Ti-alkoxide, the condensation of this compound primarily yields di-, tri-, and tetrasiloxanediols, with octaphenyltetrasiloxanediol being a dominant crystalline product capes.gov.br. Acidic catalysis with Al-alkoxide or HCl tends to favor the formation of tetraphenyldisiloxanediol species capes.gov.br.

This compound has been used in the melt polycondensation method to synthesize copolyesters, such as poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) (PBDAT). The introduction of this compound content in these copolyesters has been shown to increase their thermal stability, melting temperature, tensile strength, and elastic modulus researchgate.netnih.gov.

Reactions with Organic Functional Groups (e.g., Epoxy Groups)

This compound can react with organic functional groups, particularly epoxy groups, leading to the modification of organic polymers like epoxy resins techemi.comwebofproceedings.orgmdpi.comresearchgate.net. This reaction is utilized to combine the beneficial properties of silicones (e.g., thermal stability, flexibility, low surface energy) with those of organic resins (e.g., mechanical strength, adhesion) techemi.comwebofproceedings.org.

The reaction between this compound and epoxy resins can occur through the reaction of the silanol (B1196071) hydroxyl groups with either the epoxy groups themselves or with hydroxyl groups present on the epoxy resin backbone webofproceedings.org. One proposed reaction pathway involves the hydroxyl group of this compound reacting with the epoxy group, grafting the siloxane structure onto the epoxy resin webofproceedings.org. This can consume epoxy groups and potentially affect the crosslink density of the cured product webofproceedings.org. Another pathway involves the reaction of this compound's hydroxyl group with a hydroxyl group on the side chain of the epoxy resin through a dehydration condensation reaction, forming a stable Si-O-C bond webofproceedings.org. This latter reaction has been reported to improve properties like salt spray resistance without significantly reducing the curing crosslink density webofproceedings.org.

Studies have investigated the synthesis of this compound-modified epoxy resins using catalysts such as stannic caprylate (SnOct) webofproceedings.org. FTIR analysis has been used to characterize the modified resins, confirming the formation of Si-O-C bonds and the reduction of hydroxyl groups, while the absorption peaks of epoxy groups may remain largely unchanged depending on the reaction pathway webofproceedings.org. The modification of epoxy resins with this compound can lead to improved properties such as hardness, adhesion, and salt spray resistance webofproceedings.org.

This compound has also been used in sol-gel reactions with epoxy-functionalized silanes to form cycloaliphatic epoxy oligosiloxanes, which can then be cured to form siloxane networks researchgate.net. This highlights its role in integrating siloxane structures into organic matrices through reactions with epoxy functionalities.

Advanced Spectroscopic and Structural Characterization of Diphenylsilanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural characterization of diphenylsilanediol, providing detailed information about the arrangement of atoms and their local electronic environments. Analysis typically involves ¹H, ¹³C, and ²⁹Si NMR, offering complementary insights into the organic and silicon-containing portions of the molecule.

¹H, ¹³C, and ²⁹Si NMR Spectroscopic Analysis

¹H NMR spectroscopy is used to identify and characterize the hydrogen atoms within the this compound molecule. The phenyl protons typically appear as complex multiplets in the aromatic region of the spectrum, generally between 7.2 and 7.7 ppm, reflecting their different positions on the phenyl rings rsc.org. The hydroxyl protons (Si-OH) are observed as broad singlets, often in the range of 2.0 to 2.5 ppm, although their chemical shift can be sensitive to concentration, solvent, and temperature due to hydrogen bonding rsc.org.

¹³C NMR spectroscopy provides information about the carbon skeleton. For this compound, signals corresponding to the carbon atoms of the phenyl rings are observed. These typically include distinct peaks for the ipso carbons (directly bonded to silicon), ortho, meta, and para carbons, usually appearing in the range of 127-138 ppm rsc.org.

²⁹Si NMR spectroscopy is particularly valuable as it directly probes the silicon atom, which is the core of the silanediol (B1258837) structure. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom and the degree of condensation. For this compound, the ²⁹Si NMR signal is typically found in the range of -30 to -40 ppm rsc.org. This chemical shift is characteristic of a (C₆H₅)₂Si(OH)₂ unit.

Data from NMR analyses can be presented in tables to summarize the observed chemical shifts and coupling constants, aiding in the confirmation of the this compound structure.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Solvent | Reference |

| ¹H | 7.73-7.70 (m), 7.49-7.33 (m) | m, m | Phenyl protons | CDCl₃ | rsc.org |

| ¹H | 7.66–7.54 (m), 7.40–7.28 (m), 6.94 (s) | m, m, s | Phenyl protons, Si-OH | DMSO-d₆ | rsc.org |

| ¹³C | 137.80, 134.07, 129.35, 127.48 | - | Phenyl carbons | DMSO-d₆ | rsc.org |

| ²⁹Si | -34.90 | - | Si | DMSO-d₆ | rsc.org |

| ¹H | 7.2–7.6 (m), ~2.5 (bs) | m, bs | Phenyl protons, OH protons | - |

Multinuclear NMR for Complex Adducts and Intermediates

Multinuclear NMR, including techniques beyond ¹H, ¹³C, and ²⁹Si, is essential for studying the behavior of this compound in solution and its interactions with other species, forming adducts or intermediates in reactions such as condensation or copolymerization. For instance, the reaction of this compound with metal alkoxides, like titanium-tetra-isopropoxide, can be investigated using ²⁹Si and ¹⁷O NMR. uni-saarland.deuni-saarland.de These studies can reveal the formation of Si-O-Ti bonds and the structural evolution of complex titanosiloxane species in solution. uni-saarland.deuni-saarland.de

²⁹Si NMR is particularly useful for monitoring the condensation of this compound, as the chemical shifts of the silicon atoms change depending on whether they are in monomeric, linear oligomeric, or cyclic oligomeric structures. capes.gov.br Studies involving the condensation of this compound in the presence of various metal alkoxides (Ti, Zr, Al, Sn, Si) have utilized ²⁹Si NMR to assess the catalytic activity and the resulting siloxane species. capes.gov.br Different chemical shifts are observed for this compound compared to its condensation products like tetraphenyldisiloxanediol or octaphenyltetrasiloxanediol. capes.gov.br

Multinuclear NMR can also provide insights into the environment of other nuclei involved in adduct formation, such as ²⁷Al in aluminosiloxane systems derived from this compound and aluminum precursors. researchgate.netresearchgate.net This helps in understanding the coordination environment around the metal centers and the nature of the Si-O-Al linkages formed. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Identification and Oligomer Analysis

Mass spectrometry is invaluable for determining the molecular weight of this compound and identifying its oligomers and derivatives, particularly in complex reaction mixtures. Different ionization techniques coupled with mass analyzers provide varying degrees of information about molecular ions and fragmentation patterns.

PubChem lists the monoisotopic mass of this compound as 216.060656156 Da and its computed mass as 216.31 g/mol . nih.govfishersci.fifishersci.ca Electron ionization (EI) mass spectrometry of this compound shows a molecular ion peak at m/z 216. nih.govchemicalbook.com Fragmentation patterns provide further structural confirmation, with characteristic peaks corresponding to the loss of phenyl groups or hydroxyl groups. The base peak (m/z 139) and other significant peaks (m/z 216, 154) are observed in the EI mass spectrum. nih.govchemicalbook.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a hyphenated technique that combines the separation power of HPLC with the detection and identification capabilities of tandem mass spectrometry. This is particularly useful for analyzing mixtures containing this compound and its oligomers. HPLC separates the different species based on their polarity and size, while MS/MS provides molecular weight information and structural details through fragmentation.

HPLC-MS/MS with electrospray ionization (ESI) in positive mode has been used to analyze this compound oligomers synthesized by condensation. researchgate.netresearchgate.netresearchgate.netacademax.com222.198.130baidu.com This method allows for the determination of the raw material (this compound) and linear oligomeric species, such as the dimeric (1,1,3,3-tetraphenyl-1,3-disiloxanediol), trimeric (1,1,3,3,5,5-hexaphenyl-1,5-trisiloxanediol), and tetrameric (1,1,3,3,5,5,7,7-octaphenyl-1,7-tetrasiloxanediol) species. researchgate.net Analysis of the MS and MS² fragmentation information helps in the identification and structural confirmation of these oligomers. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique often used for analyzing larger molecules and polymers. It is suitable for determining the molecular weight distribution of oligomers and polymers derived from this compound. In MALDI-TOF MS, the analyte is mixed with a matrix material, co-crystallized, and then desorbed and ionized by a laser pulse. The ions are then separated based on their mass-to-charge ratio (m/z) by measuring their time of flight.

MALDI-TOF MS has been employed to characterize polydimethylsiloxanes (PDMS) initiated by this compound, providing information about the molecular weight and end groups of the resulting polymer chains. rsc.org This technique can reveal the presence of different oligomeric species and their relative abundances, which is crucial for understanding polymerization mechanisms and controlling polymer architecture.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound, which are related to its functional groups and molecular structure. These techniques are useful for identifying the presence of specific bonds and for studying intermolecular interactions, such as hydrogen bonding.

IR spectroscopy of this compound typically shows characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ is attributed to the O-H stretching vibrations of the silanol (B1196071) groups nist.govchemicalbook.com. The position and breadth of this band can be influenced by hydrogen bonding in the solid state or in solution. Bands related to the Si-O stretching vibrations are typically observed around 1100 cm⁻¹ . Additionally, characteristic bands corresponding to the C-H stretching and bending vibrations of the phenyl rings are present in the spectrum. nist.govlextutor.ca

Raman spectroscopy provides information about vibrational modes that are often complementary to IR, particularly those involving symmetric stretches and vibrations of the aromatic rings and the Si-C bonds. Raman spectra of this compound show signals related to the phenyl groups and the silicon-carbon bonds. thermofisher.com The Si-C bond stretching vibrations in phenylsilanes typically appear in the region of 1100-1150 cm⁻¹. researchgate.netresearchgate.net Raman spectroscopy can also be used to investigate the presence or absence of cyclic siloxane structures in derivatives or reaction products. rsc.org

Both IR and Raman spectroscopy are valuable for confirming the presence of the silanediol functional group and the phenyl substituents in this compound and its derivatives. They can also be used to monitor chemical reactions, such as condensation, by observing the disappearance of reactant bands (e.g., Si-OH) and the appearance of product bands (e.g., Si-O-Si).

| Spectroscopy Type | Characteristic Bands (cm⁻¹) | Assignment | Notes | Reference |

| IR | 3200–3600 | O-H stretching | Broad band, sensitive to hydrogen bonding | nist.govchemicalbook.com |

| IR | ~1100 | Si-O stretching | ||

| IR | Phenyl C-H stretches/bends | Aromatic vibrations | nist.govlextutor.ca | |

| Raman | 1100-1150 | Si-C (phenyl) stretching | researchgate.netresearchgate.net | |

| Raman | Aromatic ring vibrations | Phenyl groups | thermofisher.com |

X-ray Diffraction (XRD) and Crystal Engineering Studies

X-ray diffraction is a fundamental technique for determining the arrangement of atoms within a crystalline solid. For silanediols, including this compound, XRD studies provide crucial information about their crystal packing and the nature of intermolecular interactions, particularly hydrogen bonding.

Crystal Structure Determination of this compound

The crystal structure of this compound has been determined using single-crystal X-ray diffraction. DPSD crystallizes in the monoclinic crystal system. wikipedia.orgacs.orgwikipedia.org Early crystallographic data refined from precision powder data provided unit cell parameters. acs.orgresearchgate.net Single-crystal studies offer detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and atomic positions. uhu-ciqso.escarleton.edu The tetrahedral molecule of this compound forms hydrogen-bonded columns in the solid state. wikipedia.orgwikimedia.org This arrangement is a result of the strong hydrogen bonding capabilities of the two silanol (Si-OH) groups. beilstein-journals.orgnih.govresearchgate.netnih.govresearchgate.net

Structural Correlations in Crystalline Silanediols and their Condensation Products

X-ray diffraction studies of crystalline silanediols and their condensation products reveal structural correlations between the substituent location in the crystalline precursors and the formed macromolecules, often induced by the hydrogen bonding pattern. researchgate.netresearchgate.netuni-saarland.denih.govresearchgate.net The hydrogen bonding patterns in solid silanols can be advantageous for condensation reactions and the formation of oligo- or polymers in the solid state. uni-saarland.de The pre-orientation of molecules in their crystal structures can potentially lead to control of tacticity during solid-state polymerization. uni-saarland.de Various structural motifs in the crystalline state depend on the substituents on the silicon atom and the solvent used for crystallization. nih.gov Single-crystal X-ray structures provide deeper insight into intermolecular interactions, especially π-π interactions and hydrogen bonding. nih.gov In some cases, topotactic polymerization, originating from the crystal structure, is possible. researchgate.netuni-saarland.denih.gov

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques such as TGA and DSC are employed to study the thermal stability and transitions of this compound and its derivatives.

Differential Scanning Calorimetry (DSC) analysis of this compound shows a melting point typically in the range of 140–148 °C. wikipedia.orgchemimpex.com A glass transition (Tg) is generally not observed due to its crystalline nature.

Thermogravimetric analysis (TGA) is used to evaluate the thermal decomposition of materials by measuring weight loss as a function of temperature. Studies on materials incorporating this compound units, such as dendrimers or copolyesters, utilize TGA to assess their thermal stability. beilstein-journals.orgmdpi.comrsc.org For a phosphorus-containing dendrimer with a this compound core, TGA showed stability up to 85 °C, with minor decomposition (loss of water) starting around 90 °C and more pronounced decomposition occurring at higher temperatures. beilstein-journals.org The initial decomposition temperature of poly(butylene adipate-co-terephthalate) (PBAT) was reported as 324 °C, while the initial decomposition temperatures of PBAT incorporating this compound (PBDAT) were higher, indicating improved thermal stability with the introduction of DPSD units. mdpi.com The thermal degradation T5% temperature (temperature at which 5% weight loss occurs) of PBDAT increased with increasing DPSD content, reaching 355 °C for a 12.5% DPSD content. mdpi.com TGA is typically performed under a controlled atmosphere, such as nitrogen, with a specific heating rate. mdpi.comrsc.orgkpi.ua

Electron Microscopy for Morphological and Nanostructural Characterization

Electron microscopy techniques, particularly Scanning Electron Microscopy (SEM), are valuable for investigating the surface morphology and nanostructure of this compound and materials incorporating it.

Scanning Electron Microscopy (SEM) Applications

SEM provides high-resolution images of the surface topography of materials. SEM has been used to examine the morphology of materials modified with this compound. For instance, SEM studies on a phosphorus-containing dendrimer with a this compound core revealed the dispersion of a layered polymeric form of the molecule due to the presence of silicon at the core. beilstein-journals.orgbeilstein-journals.org SEM images have also been utilized to study the effects of hygrothermal aging on silicone-modified epoxy resins containing this compound, showing the generation and development of cracks and pores on the resin surface over time. nih.gov Comparisons of SEM images of modified and unmodified epoxy resins indicated that the silicone material slows down the rate of crack and pore formation. nih.gov SEM is also applied to examine the fracture surface of modified epoxy resins to understand the impact of this compound incorporation on mechanical properties and toughness. researchgate.net

Advanced Chromatographic Separations for Compound Purity and Oligomer Distribution

Chromatographic techniques are essential for assessing the purity of this compound and analyzing the distribution of oligomers formed during its condensation reactions.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are utilized for these purposes. HPLC methods, often reverse phase, can be employed to analyze this compound with mobile phases typically consisting of mixtures of acetonitrile (B52724), water, and an acidic modifier like phosphoric acid or formic acid (for MS compatibility). sielc.com These methods are scalable and can be used for isolating impurities in preparative separations. sielc.com GC is also used to determine the purity of this compound, with reported purities often exceeding 98%. chemimpex.comtcichemicals.comtcichemicals.comgmchemix.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are widely used for the separation, identification, and quantification of this compound and its related oligomers and derivatives. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation measurlabs.com.

Studies have employed reversed-phase HPLC for the analysis of this compound and its oligomers researchgate.netresearchgate.netresearchgate.net. A typical method involves using a reversed-phase column and a gradient elution program with mobile phases consisting of acetonitrile and water, often with the addition of an acid like formic acid to improve peak shape and ionization for mass spectrometry detection researchgate.netresearchgate.netsielc.com. For instance, a method for analyzing this compound oligomers utilized a reversed-phase column with a gradient elution of acetonitrile solution and 0.1% formic acid aqueous solution researchgate.netresearchgate.net. This approach successfully separated the raw material (this compound) from its linear dimeric, trimeric, and tetrameric species researchgate.netresearchgate.net.

Coupling HPLC with Mass Spectrometry (HPLC-MS or HPLC-MS/MS) provides enhanced sensitivity and structural information through the analysis of mass-to-charge ratios and fragmentation patterns researchgate.netmeasurlabs.comresearchgate.net. Electrospray ionization (ESI) in positive mode has been used for the detection of this compound oligomers, allowing for the identification of different species based on their MS and MS2 fragmentation information researchgate.netresearchgate.net.

UHPLC, an evolution of HPLC, utilizes smaller particle sizes and higher pressures to achieve faster separations with improved resolution and sensitivity americanpharmaceuticalreview.comhplc.eu. While specific UHPLC methods solely focused on this compound are less commonly detailed in the provided results compared to HPLC, the principles and advantages of UHPLC, such as enhanced separation efficiency and speed, are applicable to the analysis of this compound and its derivatives americanpharmaceuticalreview.comhplc.eu. UHPLC-MS/MS has been highlighted as a powerful tool for the characterization of various chemical compounds, suggesting its potential for detailed analysis of complex mixtures containing this compound and its derivatives americanpharmaceuticalreview.comnih.gov.

Chromatographic conditions can be optimized to achieve efficient separation. Factors such as the choice of stationary phase (e.g., C18 reversed-phase columns are common) cellulosechemtechnol.ro, mobile phase composition and gradient, flow rate, and temperature all influence the separation cellulosechemtechnol.rosielc.com. For MS-compatible applications, volatile mobile phase components like formic acid are preferred over non-volatile ones like phosphoric acid sielc.comsielc.com.

Research findings indicate that the type of catalyst used in the condensation of this compound can influence the distribution of the resulting oligomers, which can be effectively analyzed by HPLC-MS/MS researchgate.netresearchgate.net. For example, HCl catalysis primarily yielded the dimeric species, while Ti(OBu)₄ catalysis resulted in a higher proportion of trimeric and tetrameric species researchgate.netresearchgate.net.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing polymers based on their molecular size in solution resolvemass.ca. This is particularly relevant for this compound as it is a monomer used in the synthesis of silicone polymers and polysiloxanes rsc.orgresearchgate.netnih.govwiley-vch.de.

GPC provides information about the molecular weight distribution (MWD) of a polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) resolvemass.ca. These parameters are critical for understanding the physical and mechanical properties of polymers resolvemass.ca.

In the context of this compound and its derivatives, GPC is used to characterize the molecular weight of polymers synthesized from these precursors. For instance, GPC has been employed to determine the molecular weight and molecular weight distribution of polydimethylsiloxanes (PDMS) synthesized using this compound nih.govwiley-vch.de. Studies on the synthesis of poly(methyl(trifluoropropyl)-diphenyl siloxane) (P(MTFPS-co-DPS)) from this compound and methyltrifluoropropylsiloxanediol utilized GPC to characterize the Mn, Mw, and polydispersity of the resulting copolymers rsc.org. The results showed that reaction temperature could influence the molecular weight of the copolymers rsc.org.

GPC analysis typically involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with porous beads resolvemass.ca. The separation occurs based on the hydrodynamic volume of the polymer chains, with larger molecules eluting first resolvemass.ca. Common mobile phases for silicone polymers include tetrahydrofuran (B95107) (THF) or toluene (B28343) nih.govwiley-vch.delcms.cz. Polystyrene standards are often used for calibration in GPC, although universal calibration methods using viscometers can provide more accurate molecular weights independent of the polymer type nih.govwiley-vch.delcms.cz.

GPC is essential for monitoring polymerization reactions, assessing the impact of synthesis conditions on molecular weight, and ensuring batch-to-batch consistency in polymer production resolvemass.ca. It can also provide insights into polymer branching and degradation resolvemass.ca. For example, GPC analysis was used to monitor reactions involving this compound in the synthesis of poly(silarylene siloxane)s, allowing for the determination of number-average degrees of polymerization researchgate.net.

While GPC primarily separates based on size, coupling it with other detectors like refractive index (RI) detectors, UV detectors, or multi-angle laser scattering (MALS) detectors can provide more comprehensive information about the polymer, such as concentration and absolute molecular weight rsc.orgwiley-vch.delcms.cz.

Polymer Science and Materials Engineering Applications of Diphenylsilanediol

Role as a Key Intermediate in Silicone Polymer Synthesis

DPSD serves as a crucial building block in the synthesis of a variety of silicone polymers, including silicone elastomers and resins. mdpi.comchemimpex.com The presence of two hydroxyl groups on the silicon atom allows DPSD to undergo condensation reactions, forming siloxane bonds (-Si-O-Si-) which are the backbone of silicone polymers. cymitquimica.com

Development of Silicone Elastomers and Resins

Diphenylsilanediol is utilized in the preparation of phenyl silicone oil, phenyl silicone resin, and phenyl silicone rubber. made-in-china.commade-in-china.comtechemi.com For instance, it can be used to synthesize octaphenylcyclotetrasiloxane (B1329330), a cyclic siloxane monomer, through a condensation reaction. mdpi.commade-in-china.commade-in-china.com This cyclic structure can then be used to produce silicone resins or inorganic-organic polymer silicone polymers, which exhibit excellent mechanical and thermal properties, as well as special optical properties. mdpi.commade-in-china.commade-in-china.com Research has shown that the synthesis of cyclic siloxanes like hexaphenylcyclotrisiloxane (B1329326) and octaphenylcyclotetrasiloxane from this compound is influenced by the catalyst used, with acidic conditions favoring the trimer and basic conditions favoring the tetramer. google.comgoogle.com

DPSD is also employed in the synthesis of more complex silicone structures, such as UV-curable ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane, which has shown promise for optical applications due to its thermal stability and optical properties, including high transmittance and a specific refractive index. rsc.org

Application in Sealants, Adhesives, and Coatings

Silicone polymers synthesized using DPSD find extensive applications in sealants, adhesives, and coatings. chemimpex.cominnospk.com this compound can function as a coupling agent or crosslinker in these formulations, leading to improved bonding strength, water resistance, and thermal stability. innospk.com It can also act as a reactive diluent or modifier to control the viscosity and curing rate of the formulations. innospk.com The incorporation of this compound can endow these materials with high and low temperature resistance, radiation resistance, and aging resistance. made-in-china.commade-in-china.comtechemi.com For example, silicone resins derived from the hydrolysis and condensation of organosilane compounds, including those potentially incorporating DPSD units, are used as heat-resistant coatings, protective coatings, and electrical-insulating coatings. google.com

This compound in Silicone Rubber Structure Control Agents

This compound plays a crucial role as a structure control agent in silicone rubber. cfmats.commade-in-china.comsiwinsilicone.comkimiter.com It is used to reduce the structuralization phenomenon, also known as crepe hardening, in filled silicone rubbers, thereby improving their processability. made-in-china.comsiwinsilicone.comsinosil.comsinosil.com

Control of Cross-linking Density and Molecular Chain Structure

As a key cross-linking agent or additive, DPSD can chemically react with other components in silicone rubber to effectively control the cross-linking density and molecular chain structure. kimiter.com This control is essential for tailoring the final properties of the silicone rubber. The degree of condensation of silanediols, which impacts the polymer structure, can be influenced by factors such as concentration, pH, temperature, and the presence of other species. europa.eu

In the preparation of silicone rubber foam materials, this compound is listed as a structure control agent, used in specific weight ratios alongside other components like silicone rubber, reinforcing agents, foaming agents, auxiliary foaming agents, and crosslinking agents to achieve desired low density and high porosity. google.com

Enhancement of Mechanical, Thermal, and Aging Properties of Silicone Rubber

The application of this compound in silicone rubber structure control contributes significantly to enhancing its mechanical, thermal, and aging properties. kimiter.com By controlling the cross-linking density and molecular structure, DPSD helps to improve tensile strength, tear strength, wear resistance, heat resistance, cold resistance, and aging resistance. kimiter.com

This compound has also been explored as a modifier for epoxy resins to improve hygrothermal aging resistance. Research indicates that DPSD can decrease the size of cracks within the material during hygrothermal aging, suggesting that it improves resistance by slowing down crack generation and growth. mdpi.com

Data on the effect of this compound content on the properties of modified polymers highlights its impact. For instance, in poly(butylene glycol adipate-co-terephthalate) copolyesters, increasing this compound content led to increased thermal stability, melting temperature, tensile strength, and elastic modulus. mdpi.com

Here is a table summarizing some research findings on the impact of this compound content:

| Material | This compound Content | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) | Thermal Degradation T5% (°C) |

| Poly(butylene glycol adipate-co-terephthalate) (PBDAT) | 12.5% | 30.56 | 238 | 219 | 355 |

| PBDAT (with increasing DPSD content compared to lower content) | Increased | Increasing trend | Increasing trend | - | Improved |

Note: Data extracted from reference mdpi.com. Specific values for lower DPSD content were not provided in the snippet for direct comparison in the table.

Development of Novel this compound Derivatives for Optimized Silicone Rubber

Researchers are actively developing new this compound derivatives to further optimize the properties of silicone rubber. kimiter.com These derivatives aim for improved reactivity, better compatibility with other components, or reduced production costs. kimiter.com The goal is to meet specific performance requirements for silicone rubber in diverse fields, including electronics, medical care, and aerospace, in addition to traditional rubber products. kimiter.com

The exploration of novel derivatives and combinations of this compound with other advanced materials and technologies is an ongoing area of research to develop silicone rubber products with enhanced performance and expanded functionalities. kimiter.com

Surface Modification Technologies

This compound is effective in modifying surfaces to alter their properties, primarily by enhancing hydrophobicity and acting as a coupling agent. chemimpex.com

Enhancement of Hydrophobicity in Textiles and Electronics

Surface modification with organosilicon compounds like this compound can enhance hydrophobicity. This is particularly valuable in industries such as textiles and electronics, where water resistance is crucial. chemimpex.com Silanes containing organic substituents, such as the phenyl groups in this compound, contribute to creating non-polar surfaces that repel water. gelest.com While the search results specifically mention organosilicon products and fluoro silanes for hydrophobicity in textiles and electronics, this compound's use in surface modification for enhanced hydrophobicity is noted. chemimpex.comgelest.comcfmats.com

Role as a Coupling Agent for Improved Adhesion

This compound serves as a coupling agent, which can significantly improve the adhesion of coatings to substrates. chemimpex.cominnospk.com Silane (B1218182) coupling agents are generally bifunctional molecules that act as adhesion promoters between organic resins and inorganic surfaces. silfluosilicone.comcfmats.com The chemistry involves the formation of strong, hydrolysis-resistant siloxane (Si-O-Si) bonds between the coating and the substrate surface, such as glass. google.comgoogleapis.com Research has shown that using this compound in coating compositions can lead to improved adhesion compared to conventional coupling agents, potentially due to a higher degree of molecular organization achieved during the reaction. google.comgoogleapis.com For instance, in glass coating, using this compound in a specific ratio with a trialkoxysilyl adduct resulted in optimal hardness and adhesion. google.comgoogleapis.com

Advanced Material Development using this compound

This compound is utilized in the synthesis of more complex silanes and siloxanes, which are widely used in coatings and electronics. chemimpex.com It can also serve as a hardener or resin modifier in coatings. innospk.com

Synthesis of Modified Epoxy Resins for Protective Coatings

This compound is used in the synthesis of modified epoxy resins, which are employed in protective coating systems. fishersci.beresearchgate.netwebofproceedings.org Modification of epoxy resins with silicone materials like this compound is an effective approach to improve their performance. webofproceedings.orgdntb.gov.ua This modification can involve the reaction of this compound with the epoxy resin, potentially grafting onto the epoxy resin structure. webofproceedings.org

The incorporation of this compound into epoxy resins can lead to improved adhesion, heat resistance, and anticorrosion properties of the resulting coatings. chemimpex.cominnospk.comresearchgate.net The introduction of high-energy Si-O bonds through silicone modification contributes to enhanced thermal decomposition resistance and can improve the heat resistance of the cured products. researchgate.netresearchgate.netresearchgate.net Studies on this compound-modified epoxy resins have shown improvements in tensile modulus and tensile strength, indicating enhanced mechanical properties. researchgate.netresearchgate.netmdpi.com The presence of silicon-oxygen bonds can also contribute to a toughening effect. researchgate.net Furthermore, silicone-modified epoxy resins can exhibit superior heat resistance and good electrical properties compared to conventional epoxy resin. researchgate.net The modification can also enhance the anticorrosion performance of coatings, acting as a barrier to external corrosive media. researchgate.netunitn.it

Modification of epoxy resins with this compound has been shown to enhance salt spray resistance, which is crucial for protective coatings in harsh environments, such as coastal areas. webofproceedings.orgresearchgate.net Introducing Si-O-C bonds through the reaction of this compound with epoxy resin can enhance the salt spray resistance of the cured resin. webofproceedings.org Research indicates that modified epoxy resins can maintain good salt spray resistance under specific synthesis conditions. webofproceedings.org The improved salt corrosion resistance is attributed to the modified resin's ability to hinder the penetration, diffusion, and erosion of external media like salts and water. researchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 13693 |

This compound's unique structure and properties lend themselves to several applications within polymer science and materials engineering, particularly in surface modification and the development of advanced materials like modified epoxy resins.

Surface Modification Technologies

This compound is effective in modifying surfaces to alter their properties, primarily by enhancing hydrophobicity and acting as a coupling agent. chemimpex.com

Enhancement of Hydrophobicity in Textiles and Electronics

Surface modification with organosilicon compounds like this compound can enhance hydrophobicity. This is particularly valuable in industries such as textiles and electronics, where water resistance is crucial. chemimpex.com Silanes containing organic substituents, such as the phenyl groups in this compound, contribute to creating non-polar surfaces that repel water. gelest.com While the search results specifically mention organosilicon products and fluoro silanes for hydrophobicity in textiles and electronics, this compound's use in surface modification for enhanced hydrophobicity is noted. chemimpex.comgelest.comcfmats.com

Role as a Coupling Agent for Improved Adhesion

This compound serves as a coupling agent, which can significantly improve the adhesion of coatings to substrates. chemimpex.cominnospk.com Silane coupling agents are generally bifunctional molecules that act as adhesion promoters between organic resins and inorganic surfaces. silfluosilicone.comcfmats.com The chemistry involves the formation of strong, hydrolysis-resistant siloxane (Si-O-Si) bonds between the coating and the substrate surface, such as glass. google.comgoogleapis.com Research has shown that using this compound in coating compositions can lead to improved adhesion compared to conventional coupling agents, potentially due to a higher degree of molecular organization achieved during the reaction. google.comgoogleapis.com For instance, in glass coating, using this compound in a specific ratio with a trialkoxysilyl adduct resulted in optimal hardness and adhesion. google.comgoogleapis.com

Advanced Material Development using this compound

This compound is utilized in the synthesis of more complex silanes and siloxanes, which are widely used in coatings and electronics. chemimpex.com It can also serve as a hardener or resin modifier in coatings. innospk.com

Synthesis of Modified Epoxy Resins for Protective Coatings

This compound is used in the synthesis of modified epoxy resins, which are employed in protective coating systems. fishersci.beresearchgate.netwebofproceedings.org Modification of epoxy resins with silicone materials like this compound is an effective approach to improve their performance. webofproceedings.orgdntb.gov.ua This modification can involve the reaction of this compound with the epoxy resin, potentially grafting onto the epoxy resin structure. webofproceedings.org

The incorporation of this compound into epoxy resins can lead to improved adhesion, heat resistance, and anticorrosion properties of the resulting coatings. chemimpex.cominnospk.comresearchgate.net The introduction of high-energy Si-O bonds through silicone modification contributes to enhanced thermal decomposition resistance and can improve the heat resistance of the cured products. researchgate.netresearchgate.netresearchgate.net Studies on this compound-modified epoxy resins have shown improvements in tensile modulus and tensile strength, indicating enhanced mechanical properties. researchgate.netresearchgate.netmdpi.com The presence of silicon-oxygen bonds can also contribute to a toughening effect. researchgate.net Furthermore, silicone-modified epoxy resins can exhibit superior heat resistance and good electrical properties compared to conventional epoxy resin. researchgate.net The modification can also enhance the anticorrosion performance of coatings, acting as a barrier to external corrosive media. researchgate.netunitn.it

Modification of epoxy resins with this compound has been shown to enhance salt spray resistance, which is crucial for protective coatings in harsh environments, such as coastal areas. webofproceedings.orgresearchgate.net Introducing Si-O-C bonds through the reaction of this compound with epoxy resin can enhance the salt spray resistance of the cured resin. webofproceedings.org Research indicates that modified epoxy resins can maintain good salt spray resistance under specific synthesis conditions. webofproceedings.org The improved salt corrosion resistance is attributed to the modified resin's ability to hinder the penetration, diffusion, and erosion of external media like salts and water. researchgate.net

Sol-Gel Derived Hybrid Organic/Inorganic Nanocomposites for Photonic Applications

Sol-gel processing is a versatile route for preparing organic/inorganic hybrid nanocomposites, offering a "bottom-up" approach to control material structure at the molecular level. psu.edu this compound is utilized in sol-gel reactions, often through condensation reactions with organo-alkoxysilanes, to synthesize nanostructured molecular units for hybrid materials. semanticscholar.orgsemanticscholar.orgunitn.it These hybrid organic/inorganic (O/I) nanocomposites are of significant interest for photonic applications due to their synergistic properties, combining the advantages of organic polymers (e.g., processability, flexibility) with those of inorganic materials (e.g., high refractive index, thermal stability). psu.edu The condensation reactions involving DPSD and organo-alkoxysilanes can be promoted by various compounds, such as triethylamine, titanium isopropoxide, titanium chloride, and dibutyldilauryltin, in non-hydrolytic sol-gel processes. researchgate.net This approach allows for the preparation of hybrid organic/inorganic coatings with controlled phase interaction, which in turn governs their structure-property relationships relevant to photonic devices. researchgate.net For instance, high refractive index organic-inorganic hybrid materials (hybrimers) with a refractive index of 1.623 at 633 nm have been synthesized from DPSD, MPTMS (methacryloxypropyl trimethoxysilane), and Ti(OC₂H₅)₄ in a 1:1:1 molar ratio via a non-hydrolytic sol-gel process. psu.edu These materials have been explored for fabricating polymeric photonic crystal nanostructures using UV nanoimprint techniques. psu.edu

Oligosiloxane-Based Hybrid Materials for Optoelectronic Applications (e.g., LED Encapsulants)

This compound is employed as a silane-based precursor in the synthesis of organosiloxane-based resins and oligosiloxane-based hybrid materials relevant to optoelectronic applications, such as encapsulants for light-emitting diodes (LEDs). sigmaaldrich.comresearchgate.net Oligosiloxane resins synthesized using DPSD can be used to fabricate thermally resistant LED encapsulants. sigmaaldrich.comsigmaaldrich.com For example, cycloaliphatic epoxy oligosiloxane resins with a high degree of condensation have been synthesized using a nonhydrolytic sol-gel reaction involving DPSD, 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane (B1216649) (ECTS), and triphenylsilanol (B1683266) (TPS). researchgate.net These hybrimers, fabricated by thermal curing, exhibit high transparency (~90%) and a high refractive index of up to 1.583. researchgate.net They also demonstrate high thermal resistance, showing no yellowing during thermal aging at 120°C for extended periods and possessing a high decomposition temperature (>300°C), making them promising candidates for LED encapsulants. researchgate.net Another approach involves the synthesis of a highly-branched phenyl-vinyloligosiloxane (PVO) resin from the condensation of vinyltrimethoxysilane (B1682223) (VTMS) and DPSD, which is then crosslinked via hydrosilylation to form a phenyl hybrimer with a refractive index of about 1.56 and good thermal stability against discoloration at high temperatures (e.g., 200°C). researchgate.net

Dielectric Layers for Organic Thin-Film Transistors

This compound is utilized in the synthesis of materials that can serve as dielectric layers in organic thin-film transistors (OTFTs). sigmaaldrich.com Thiol-ene derived dielectric layers, such as phenyl-sulfur-hybrimer (PSH), have been synthesized using mercaptopropyl-phenyl-oligosiloxane (MPO) and phenyl-vinyl-oligosiloxane (PVO), where both MPO and PVO are results of non-hydrolytic sol-gel condensation involving this compound. sol-gel.net These dielectric layers, applied to OTFTs, can exhibit a relatively high dielectric constant (k=4.1) compared to silicon dioxide (k=3.9) and show hysteresis-free behavior. sol-gel.net Solution-processable thin gate dielectrics for OTFTs have also been fabricated using organosiloxane-based organic-inorganic hybrid materials, where the electrical characteristics can be controlled by adjusting the concentration of components like zirconium alkoxide. researchgate.net The use of such hybrid dielectrics in OTFTs can lead to performance comparable to those fabricated with surface-modified silicon dioxide. researchgate.net

Synthesis of Copolyesters with Enhanced Thermal and Mechanical Properties

This compound is incorporated into the synthesis of copolyesters to improve their thermal and mechanical properties. nih.govmdpi.com For instance, poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) (PBDAT) copolyester has been synthesized by the melt polycondensation method using terephthalic acid, adipic acid, 1,4-butanediol, and this compound as raw materials. nih.govmdpi.comdntb.gov.uasciprofiles.com The introduction of DPSD into the copolyester chain has been shown to increase the thermal stability and melting temperature of PBDAT. nih.govmdpi.comdntb.gov.uasciprofiles.com Furthermore, the tensile strength and elastic modulus of PBDAT also exhibit an increasing trend with higher DPSD content. nih.govmdpi.comdntb.gov.uasciprofiles.com For a PBDAT copolyester with 12.5% DPSD content, the tensile strength was reported as 30.56 MPa, the elastic modulus as 238 MPa, and the elongation at break as 219%. nih.govmdpi.comdntb.gov.uasciprofiles.com The thermal degradation temperature at 5% weight loss (T₅%) for this copolyester was 355 °C, indicating improved thermal stability compared to poly(butylene adipate-co-terephthalate) (PBAT). nih.govmdpi.com While the hydrophilicity of PBDAT decreases with increasing DPSD content, the copolyester still shows good degradability. nih.govmdpi.comdntb.gov.ua

Here is a table summarizing the mechanical properties of PBDAT copolyester with 12.5% DPSD content:

| Property | Value | Unit |

| Tensile Strength | 30.56 | MPa |

| Elastic Modulus | 238 | MPa |

| Elongation at Break | 219 | % |

Dendrimer Synthesis with this compound as a Core Unit

Dendrimers are a class of highly branched, three-dimensional macromolecules with a well-defined structure, consisting of a core, dendrons (branches), and terminal functional groups. innspub.netmdpi.comresearchgate.net Their unique properties, such as distinct shape, size, monodispersity, and the ability to functionalize their periphery and internal cavities, make them interesting for various applications. innspub.netmdpi.com this compound can serve as a core unit in the synthesis of certain types of dendrimers. semanticscholar.orginnspub.netresearchgate.net

Divergent Synthesis Strategies for Phosphorus-Containing Dendrimers

The divergent synthesis is one of the primary strategies for dendrimer preparation, starting from a multifunctional core and building the dendrimer outwards towards the periphery through a series of repetitive reactions. innspub.netmdpi.comsapub.org this compound has been used as a core unit in the divergent synthesis of phosphorus-containing dendrimers. semanticscholar.orginnspub.netresearchgate.net This method involves sequential steps of monomer coupling and transformation of the end-groups to create new reactive sites for further growth. mdpi.comsapub.org While the divergent approach can be effective for producing large quantities of dendrimers, it can face challenges such as incomplete reactions and side reactions, potentially leading to structural defects. innspub.netmdpi.com A phosphorus-containing dendrimer with a this compound core has been synthesized using a divergent method, involving reactions on dendrons of various sizes at the core or surface level. researchgate.net Characterization techniques such as IR, GCMS, ³¹P NMR, ¹H NMR, ¹³C NMR, MALDI-TOF MS, and CHN analysis are used to confirm the structure of the intermediate and final dendrimer compounds. researchgate.net

Exploration of Dendrimer Properties for Diverse Applications

Dendrimers synthesized with this compound as a core unit, particularly phosphorus-containing dendrimers, possess properties that make them suitable for exploration in diverse applications. semanticscholar.orginnspub.netacademie-sciences.fr The ability to control the size (generation) and functionalize the periphery, branches, or core allows for tailoring their properties for specific uses. academie-sciences.fr Studies on phosphorus-containing dendrimers with a this compound core have included investigations into their thermal stability using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). innspub.netresearchgate.netsapub.org These analyses provide information on weight changes and thermal transitions as a function of temperature. innspub.netsapub.org The nanometric size of dendrimers is an important factor influencing their properties and potential applications in fields such as catalysis, materials science, and biology. academie-sciences.fr While the synthesis and characterization of such dendrimers have been reported, their specific applications are an area of ongoing exploration.

Biological Interactions and Pharmaceutical Research Aspects of Diphenylsilanediol

Role in Drug Formulation and Stabilization

Improving Solubility and Bioavailability of Pharmaceutical Compounds

A significant challenge in pharmaceutical development is the poor aqueous solubility of many drug candidates, which can limit their absorption and bioavailability. fishersci.seciteab.com Bioavailability refers to the extent and rate at which the active drug ingredient is absorbed into the systemic circulation and becomes available at the site of action. Enhancing solubility and dissolution rate is a key strategy to improve the bioavailability of poorly soluble drugs, particularly those classified as BCS Class II and IV. fishersci.seciteab.comsigmaaldrich.com